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molecular formula CNO- B1221674 Cyanate CAS No. 661-20-1

Cyanate

Cat. No. B1221674
M. Wt: 42.017 g/mol
InChI Key: IQPQWNKOIGAROB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06977267B2

Procedure details

To a solution of Example 15 (24.9 mg, 0.06 mmol) in 1 ml THF/DMF (9/1), was added ethyl isocyanatoacetate (11.6 mg, 0.089 mmol), and the reaction mixture was stirred overnight at RT. The titled compound was obtained (33.3 mg) after treatment with PS-Trisamine (Argonaut, 73 mg, 0.267 mmol) and PS-Isocyanate (Argonaut, 85 mg, 0.122 mmol). Retention time: 1.99 min., 544 (M+1); (LCMS conditions: LC Micromass platform (APCI+, DAD (210-400 nm)), Column: TSK gel Super ODS 4.6 mm ID×5 cm, Flow rate: 2.75 mL/min, Gradient: from 100% eluent A to 100% eluent B in 2 min., with a plateau with 100% eluent B during 1 min. Eluent A: H2O (0.05% TFA), Eluent B: CH3CN/H2O/TFA (80/20/0.05)).
Name
solution
Quantity
24.9 mg
Type
reactant
Reaction Step One
Quantity
11.6 mg
Type
reactant
Reaction Step One
Name
THF DMF
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N:9]2[C:13](=[O:14])[C@@:12]3([C@H:18]([C:19]4[CH:26]=[CH:25][C:22]([C:23]#[N:24])=[CH:21][CH:20]=4)[CH2:17][NH:16][CH2:15]3)[N:11]([CH3:27])[C:10]2=[O:28])[CH:5]=[C:6]([Cl:8])[CH:7]=1.[N:29]([CH2:32][C:33]([O:35][CH2:36][CH3:37])=[O:34])=[C:30]=[O:31].C1[CH2:42][O:41]CC1.C[N:44]([CH:46]=[O:47])C>>[CH2:36]([O:35][C:33](=[O:34])[CH2:32][NH:29][C:30]([N:16]1[CH2:17][C@@H:18]([C:19]2[CH:20]=[CH:21][C:22]([C:23]#[N:24])=[CH:25][CH:26]=2)[C@:12]2([N:11]([CH3:27])[C:10](=[O:28])[N:9]([C:4]3[CH:5]=[C:6]([Cl:8])[CH:7]=[C:2]([Cl:1])[CH:3]=3)[C:13]2=[O:14])[CH2:15]1)=[O:31])[CH3:37].[CH2:42]([OH:41])[C:32]([NH2:29])([CH2:33][OH:35])[CH2:46][OH:47].[N-:44]=[C:46]=[O:47] |f:2.3|

Inputs

Step One
Name
solution
Quantity
24.9 mg
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)N1C(N([C@]2(C1=O)CNC[C@H]2C2=CC=C(C#N)C=C2)C)=O
Name
Quantity
11.6 mg
Type
reactant
Smiles
N(=C=O)CC(=O)OCC
Name
THF DMF
Quantity
1 mL
Type
reactant
Smiles
C1CCOC1.CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(CNC(=O)N1C[C@]2(C(N(C(N2C)=O)C2=CC(=CC(=C2)Cl)Cl)=O)[C@@H](C1)C1=CC=C(C=C1)C#N)=O
Name
Type
product
Smiles
C(C(CO)(CO)N)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.267 mmol
AMOUNT: MASS 73 mg
Name
Type
product
Smiles
[N-]=C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.122 mmol
AMOUNT: MASS 85 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06977267B2

Procedure details

To a solution of Example 15 (24.9 mg, 0.06 mmol) in 1 ml THF/DMF (9/1), was added ethyl isocyanatoacetate (11.6 mg, 0.089 mmol), and the reaction mixture was stirred overnight at RT. The titled compound was obtained (33.3 mg) after treatment with PS-Trisamine (Argonaut, 73 mg, 0.267 mmol) and PS-Isocyanate (Argonaut, 85 mg, 0.122 mmol). Retention time: 1.99 min., 544 (M+1); (LCMS conditions: LC Micromass platform (APCI+, DAD (210-400 nm)), Column: TSK gel Super ODS 4.6 mm ID×5 cm, Flow rate: 2.75 mL/min, Gradient: from 100% eluent A to 100% eluent B in 2 min., with a plateau with 100% eluent B during 1 min. Eluent A: H2O (0.05% TFA), Eluent B: CH3CN/H2O/TFA (80/20/0.05)).
Name
solution
Quantity
24.9 mg
Type
reactant
Reaction Step One
Quantity
11.6 mg
Type
reactant
Reaction Step One
Name
THF DMF
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N:9]2[C:13](=[O:14])[C@@:12]3([C@H:18]([C:19]4[CH:26]=[CH:25][C:22]([C:23]#[N:24])=[CH:21][CH:20]=4)[CH2:17][NH:16][CH2:15]3)[N:11]([CH3:27])[C:10]2=[O:28])[CH:5]=[C:6]([Cl:8])[CH:7]=1.[N:29]([CH2:32][C:33]([O:35][CH2:36][CH3:37])=[O:34])=[C:30]=[O:31].C1[CH2:42][O:41]CC1.C[N:44]([CH:46]=[O:47])C>>[CH2:36]([O:35][C:33](=[O:34])[CH2:32][NH:29][C:30]([N:16]1[CH2:17][C@@H:18]([C:19]2[CH:20]=[CH:21][C:22]([C:23]#[N:24])=[CH:25][CH:26]=2)[C@:12]2([N:11]([CH3:27])[C:10](=[O:28])[N:9]([C:4]3[CH:5]=[C:6]([Cl:8])[CH:7]=[C:2]([Cl:1])[CH:3]=3)[C:13]2=[O:14])[CH2:15]1)=[O:31])[CH3:37].[CH2:42]([OH:41])[C:32]([NH2:29])([CH2:33][OH:35])[CH2:46][OH:47].[N-:44]=[C:46]=[O:47] |f:2.3|

Inputs

Step One
Name
solution
Quantity
24.9 mg
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)N1C(N([C@]2(C1=O)CNC[C@H]2C2=CC=C(C#N)C=C2)C)=O
Name
Quantity
11.6 mg
Type
reactant
Smiles
N(=C=O)CC(=O)OCC
Name
THF DMF
Quantity
1 mL
Type
reactant
Smiles
C1CCOC1.CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(CNC(=O)N1C[C@]2(C(N(C(N2C)=O)C2=CC(=CC(=C2)Cl)Cl)=O)[C@@H](C1)C1=CC=C(C=C1)C#N)=O
Name
Type
product
Smiles
C(C(CO)(CO)N)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.267 mmol
AMOUNT: MASS 73 mg
Name
Type
product
Smiles
[N-]=C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.122 mmol
AMOUNT: MASS 85 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06977267B2

Procedure details

To a solution of Example 15 (24.9 mg, 0.06 mmol) in 1 ml THF/DMF (9/1), was added ethyl isocyanatoacetate (11.6 mg, 0.089 mmol), and the reaction mixture was stirred overnight at RT. The titled compound was obtained (33.3 mg) after treatment with PS-Trisamine (Argonaut, 73 mg, 0.267 mmol) and PS-Isocyanate (Argonaut, 85 mg, 0.122 mmol). Retention time: 1.99 min., 544 (M+1); (LCMS conditions: LC Micromass platform (APCI+, DAD (210-400 nm)), Column: TSK gel Super ODS 4.6 mm ID×5 cm, Flow rate: 2.75 mL/min, Gradient: from 100% eluent A to 100% eluent B in 2 min., with a plateau with 100% eluent B during 1 min. Eluent A: H2O (0.05% TFA), Eluent B: CH3CN/H2O/TFA (80/20/0.05)).
Name
solution
Quantity
24.9 mg
Type
reactant
Reaction Step One
Quantity
11.6 mg
Type
reactant
Reaction Step One
Name
THF DMF
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N:9]2[C:13](=[O:14])[C@@:12]3([C@H:18]([C:19]4[CH:26]=[CH:25][C:22]([C:23]#[N:24])=[CH:21][CH:20]=4)[CH2:17][NH:16][CH2:15]3)[N:11]([CH3:27])[C:10]2=[O:28])[CH:5]=[C:6]([Cl:8])[CH:7]=1.[N:29]([CH2:32][C:33]([O:35][CH2:36][CH3:37])=[O:34])=[C:30]=[O:31].C1[CH2:42][O:41]CC1.C[N:44]([CH:46]=[O:47])C>>[CH2:36]([O:35][C:33](=[O:34])[CH2:32][NH:29][C:30]([N:16]1[CH2:17][C@@H:18]([C:19]2[CH:20]=[CH:21][C:22]([C:23]#[N:24])=[CH:25][CH:26]=2)[C@:12]2([N:11]([CH3:27])[C:10](=[O:28])[N:9]([C:4]3[CH:5]=[C:6]([Cl:8])[CH:7]=[C:2]([Cl:1])[CH:3]=3)[C:13]2=[O:14])[CH2:15]1)=[O:31])[CH3:37].[CH2:42]([OH:41])[C:32]([NH2:29])([CH2:33][OH:35])[CH2:46][OH:47].[N-:44]=[C:46]=[O:47] |f:2.3|

Inputs

Step One
Name
solution
Quantity
24.9 mg
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)N1C(N([C@]2(C1=O)CNC[C@H]2C2=CC=C(C#N)C=C2)C)=O
Name
Quantity
11.6 mg
Type
reactant
Smiles
N(=C=O)CC(=O)OCC
Name
THF DMF
Quantity
1 mL
Type
reactant
Smiles
C1CCOC1.CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(CNC(=O)N1C[C@]2(C(N(C(N2C)=O)C2=CC(=CC(=C2)Cl)Cl)=O)[C@@H](C1)C1=CC=C(C=C1)C#N)=O
Name
Type
product
Smiles
C(C(CO)(CO)N)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.267 mmol
AMOUNT: MASS 73 mg
Name
Type
product
Smiles
[N-]=C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.122 mmol
AMOUNT: MASS 85 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06977267B2

Procedure details

To a solution of Example 15 (24.9 mg, 0.06 mmol) in 1 ml THF/DMF (9/1), was added ethyl isocyanatoacetate (11.6 mg, 0.089 mmol), and the reaction mixture was stirred overnight at RT. The titled compound was obtained (33.3 mg) after treatment with PS-Trisamine (Argonaut, 73 mg, 0.267 mmol) and PS-Isocyanate (Argonaut, 85 mg, 0.122 mmol). Retention time: 1.99 min., 544 (M+1); (LCMS conditions: LC Micromass platform (APCI+, DAD (210-400 nm)), Column: TSK gel Super ODS 4.6 mm ID×5 cm, Flow rate: 2.75 mL/min, Gradient: from 100% eluent A to 100% eluent B in 2 min., with a plateau with 100% eluent B during 1 min. Eluent A: H2O (0.05% TFA), Eluent B: CH3CN/H2O/TFA (80/20/0.05)).
Name
solution
Quantity
24.9 mg
Type
reactant
Reaction Step One
Quantity
11.6 mg
Type
reactant
Reaction Step One
Name
THF DMF
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N:9]2[C:13](=[O:14])[C@@:12]3([C@H:18]([C:19]4[CH:26]=[CH:25][C:22]([C:23]#[N:24])=[CH:21][CH:20]=4)[CH2:17][NH:16][CH2:15]3)[N:11]([CH3:27])[C:10]2=[O:28])[CH:5]=[C:6]([Cl:8])[CH:7]=1.[N:29]([CH2:32][C:33]([O:35][CH2:36][CH3:37])=[O:34])=[C:30]=[O:31].C1[CH2:42][O:41]CC1.C[N:44]([CH:46]=[O:47])C>>[CH2:36]([O:35][C:33](=[O:34])[CH2:32][NH:29][C:30]([N:16]1[CH2:17][C@@H:18]([C:19]2[CH:20]=[CH:21][C:22]([C:23]#[N:24])=[CH:25][CH:26]=2)[C@:12]2([N:11]([CH3:27])[C:10](=[O:28])[N:9]([C:4]3[CH:5]=[C:6]([Cl:8])[CH:7]=[C:2]([Cl:1])[CH:3]=3)[C:13]2=[O:14])[CH2:15]1)=[O:31])[CH3:37].[CH2:42]([OH:41])[C:32]([NH2:29])([CH2:33][OH:35])[CH2:46][OH:47].[N-:44]=[C:46]=[O:47] |f:2.3|

Inputs

Step One
Name
solution
Quantity
24.9 mg
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)N1C(N([C@]2(C1=O)CNC[C@H]2C2=CC=C(C#N)C=C2)C)=O
Name
Quantity
11.6 mg
Type
reactant
Smiles
N(=C=O)CC(=O)OCC
Name
THF DMF
Quantity
1 mL
Type
reactant
Smiles
C1CCOC1.CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(CNC(=O)N1C[C@]2(C(N(C(N2C)=O)C2=CC(=CC(=C2)Cl)Cl)=O)[C@@H](C1)C1=CC=C(C=C1)C#N)=O
Name
Type
product
Smiles
C(C(CO)(CO)N)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.267 mmol
AMOUNT: MASS 73 mg
Name
Type
product
Smiles
[N-]=C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.122 mmol
AMOUNT: MASS 85 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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